5,7,7,7-Tetrachloro-4-methylhept-1-ene
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Overview
Description
5,7,7,7-Tetrachloro-4-methylhept-1-ene is an organic compound with the molecular formula C8H12Cl4. It is a chlorinated derivative of heptene, characterized by the presence of four chlorine atoms and a methyl group attached to the heptene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7,7,7-Tetrachloro-4-methylhept-1-ene can be synthesized through various methods. One common synthetic route involves the reaction of carbon tetrachloride with 1,5-hexadiene in the presence of iron as a catalyst and N,N-dimethylformamide as a solvent. The reaction is typically carried out at 80°C for about 5 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7,7,7-Tetrachloro-4-methylhept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Addition Reactions: The double bond in the heptene backbone allows for addition reactions with halogens, hydrogen, and other reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Addition Reactions: Reagents like bromine, hydrogen chloride, and hydrogen gas are used under specific conditions to achieve the desired addition products.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Addition Reactions: Products include dihalides, hydrogenated compounds, and other addition products depending on the reagents used.
Scientific Research Applications
5,7,7,7-Tetrachloro-4-methylhept-1-ene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7,7,7-Tetrachloro-4-methylhept-1-ene involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the double bond in the heptene backbone allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
5,7,7,7-Tetrachloro-1-heptene: Similar structure but lacks the methyl group at the 4th position.
1-Heptene, 5,7,7,7-tetrachloro-4-methyl-: Another isomer with slight variations in the position of chlorine atoms and the double bond.
Uniqueness
5,7,7,7-Tetrachloro-4-methylhept-1-ene is unique due to the specific arrangement of chlorine atoms and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62473-40-9 |
---|---|
Molecular Formula |
C8H12Cl4 |
Molecular Weight |
250.0 g/mol |
IUPAC Name |
5,7,7,7-tetrachloro-4-methylhept-1-ene |
InChI |
InChI=1S/C8H12Cl4/c1-3-4-6(2)7(9)5-8(10,11)12/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
GEOINQJADIWJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C(CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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